(E)-N-(2-(4-(dimethylamino)phenyl)-2-hydroxyethyl)-3-(furan-2-yl)acrylamide
Description
Properties
IUPAC Name |
(E)-N-[2-[4-(dimethylamino)phenyl]-2-hydroxyethyl]-3-(furan-2-yl)prop-2-enamide | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C17H20N2O3/c1-19(2)14-7-5-13(6-8-14)16(20)12-18-17(21)10-9-15-4-3-11-22-15/h3-11,16,20H,12H2,1-2H3,(H,18,21)/b10-9+ | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
DOAOXAZBWMKPRK-MDZDMXLPSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CN(C)C1=CC=C(C=C1)C(CNC(=O)C=CC2=CC=CO2)O | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
CN(C)C1=CC=C(C=C1)C(CNC(=O)/C=C/C2=CC=CO2)O | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C17H20N2O3 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
300.35 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of (E)-N-(2-(4-(dimethylamino)phenyl)-2-hydroxyethyl)-3-(furan-2-yl)acrylamide typically involves multi-step organic reactions. One common synthetic route includes the following steps:
Formation of the intermediate: The initial step involves the reaction of 4-(dimethylamino)benzaldehyde with an appropriate reagent to form an intermediate compound.
Addition of the hydroxyethyl group: The intermediate is then reacted with a hydroxyethylating agent under controlled conditions to introduce the hydroxyethyl group.
Formation of the acrylamide: The final step involves the reaction of the intermediate with furan-2-carboxylic acid or its derivatives to form the desired acrylamide compound.
Industrial Production Methods
Industrial production of this compound may involve optimization of the above synthetic route to enhance yield and purity. This includes the use of catalysts, solvents, and specific reaction conditions to ensure efficient production. Scale-up processes are designed to maintain consistency and quality while minimizing costs and environmental impact.
Chemical Reactions Analysis
Types of Reactions
(E)-N-(2-(4-(dimethylamino)phenyl)-2-hydroxyethyl)-3-(furan-2-yl)acrylamide undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized using oxidizing agents such as potassium permanganate or hydrogen peroxide, leading to the formation of oxidized derivatives.
Reduction: Reduction reactions can be carried out using reducing agents like sodium borohydride or lithium aluminum hydride, resulting in reduced forms of the compound.
Substitution: The compound can undergo substitution reactions where functional groups are replaced by other groups, often using reagents like halogens or nucleophiles.
Common Reagents and Conditions
Oxidation: Potassium permanganate in an acidic medium.
Reduction: Sodium borohydride in methanol.
Substitution: Halogenation using bromine in the presence of a catalyst.
Major Products Formed
Oxidation: Formation of carboxylic acids or ketones.
Reduction: Formation of alcohols or amines.
Substitution: Formation of halogenated derivatives.
Scientific Research Applications
Chemistry
In chemistry, (E)-N-(2-(4-(dimethylamino)phenyl)-2-hydroxyethyl)-3-(furan-2-yl)acrylamide is used as a building block for the synthesis of more complex molecules. Its unique structure allows for the exploration of new synthetic pathways and the development of novel compounds.
Biology
In biological research, this compound is studied for its potential biological activities, including antimicrobial, anti-inflammatory, and anticancer properties. Researchers investigate its interactions with biological targets to understand its mechanism of action and therapeutic potential.
Medicine
In medicine, the compound is explored for its potential as a drug candidate. Its ability to interact with specific molecular targets makes it a promising candidate for the development of new pharmaceuticals.
Industry
In the industrial sector, this compound is used in the production of advanced materials, including polymers and coatings. Its unique properties contribute to the development of materials with enhanced performance characteristics.
Mechanism of Action
The mechanism of action of (E)-N-(2-(4-(dimethylamino)phenyl)-2-hydroxyethyl)-3-(furan-2-yl)acrylamide involves its interaction with specific molecular targets, such as enzymes or receptors. The compound’s structure allows it to bind to these targets, modulating their activity and leading to various biological effects. The pathways involved may include inhibition of enzyme activity, modulation of receptor signaling, or interaction with cellular components.
Comparison with Similar Compounds
Comparison with Structurally Similar Compounds
Structural Modifications in the Aryl and Amide Regions
Key Observations :
- Dimethylamino vs. Methoxy/Amino Groups: The dimethylamino group in the target compound improves solubility compared to methoxy or amino substituents, which may enhance bioavailability .
- Furan vs.
- Hydroxyethylamide vs. Phenylethylamide : The hydroxyethyl group (target compound) may engage in hydrogen bonding, unlike the lipophilic phenylethyl group (), suggesting divergent target selectivity .
Pharmacological and Physicochemical Properties
Table 2: Activity and Solubility Comparisons
Key Observations :
Contradictions and Limitations
- Dimethylamino vs. Cyano Groups: While dimethylamino improves solubility, cyano groups () may enhance target binding but reduce bioavailability due to higher LogP .
- Furan vs. Thiophene () : Thiophene-containing analogs exhibit higher metabolic stability but lower synthetic yield compared to furan derivatives .
Biological Activity
(E)-N-(2-(4-(dimethylamino)phenyl)-2-hydroxyethyl)-3-(furan-2-yl)acrylamide, with the CAS number 1421587-05-4, is a compound of interest due to its potential biological activities. This article explores its biological activity, focusing on its pharmacological effects, mechanisms of action, and relevant research findings.
- Molecular Formula : C₁₇H₂₀N₂O₃
- Molecular Weight : 300.35 g/mol
- Structure : The compound features a furan ring and a dimethylamino group, which are significant for its biological interactions.
The compound acts as a positive allosteric modulator of nicotinic acetylcholine receptors, particularly the α7 subtype. This interaction is crucial for modulating neuronal pathways associated with anxiety and depression.
Anxiolytic Effects
Research indicates that related compounds, such as 3-furan-2-yl-N-p-tolyl-acrylamide, exhibit anxiolytic-like activity through their action on α7 nicotinic receptors. In a study involving mice, this compound demonstrated significant anxiolytic effects at doses of 0.5 mg/kg in elevated plus maze tests and 1.0 mg/kg in novelty suppressed feeding tests. Chronic treatment enhanced efficacy, suggesting a potential therapeutic role in anxiety management during smoking cessation .
Antioxidant Activity
Compounds with similar structures have shown antioxidant properties. For instance, some synthesized derivatives exhibited excellent antioxidant activity and were effective in inhibiting acetylcholinesterase, which is relevant for neuroprotection .
Case Studies and Research Findings
Discussion
The biological activity of this compound appears promising, particularly regarding its anxiolytic potential via modulation of nicotinic receptors. The structural characteristics of the compound contribute to its interaction with biological targets, suggesting avenues for further pharmacological exploration.
Q & A
Q. What are the optimal synthesis conditions for (E)-N-(2-(4-(dimethylamino)phenyl)-2-hydroxyethyl)-3-(furan-2-yl)acrylamide to ensure high yield and purity?
- Methodological Answer : Synthesis typically involves multi-step reactions, starting with coupling furan-2-carboxaldehyde derivatives with acrylamide precursors. Key steps include:
- Temperature Control : Maintain 0–5°C during acryloyl chloride addition to prevent side reactions .
- Solvent Systems : Use polar aprotic solvents (e.g., DMF or THF) to enhance reactivity of intermediates .
- Catalysts : Employ triethylamine or EDCI to facilitate amide bond formation .
- Purification : Column chromatography (silica gel, ethyl acetate/hexane gradient) ensures purity >95% .
Q. Which spectroscopic methods are most effective for characterizing the structural integrity of this compound?
- Methodological Answer :
- NMR Spectroscopy : ¹H and ¹³C NMR confirm regiochemistry of the acrylamide double bond (E-configuration) and substituent positions on aromatic rings .
- Mass Spectrometry (HRMS) : Validates molecular weight (e.g., [M+H]⁺ ion at m/z 357.5) and detects isotopic patterns .
- FT-IR : Identifies key functional groups (e.g., C=O stretch at ~1650 cm⁻¹ for acrylamide) .
Q. What are the key functional groups influencing this compound’s chemical reactivity?
- Methodological Answer :
- Acrylamide Moiety : Participates in Michael additions or polymerization under basic conditions .
- Furan Ring : Prone to electrophilic substitution (e.g., nitration, halogenation) due to electron-rich π-system .
- Dimethylaminophenyl Group : Enhances solubility in polar solvents and enables pH-dependent protonation (pKa ~8.5) .
Advanced Research Questions
Q. How can researchers resolve discrepancies in reported biological activities of this compound across studies?
- Methodological Answer :
- Standardized Assays : Replicate studies using identical cell lines (e.g., HeLa or MCF-7) and assay protocols (e.g., MTT for cytotoxicity) .
- Dose-Response Analysis : Compare IC₅₀ values under controlled conditions (pH 7.4, 37°C) to isolate activity variations .
- Metabolic Stability Testing : Use liver microsomes to assess if differential metabolism explains contradictory results .
Q. What computational strategies are recommended to predict interaction mechanisms with biological targets?
- Methodological Answer :
- Molecular Docking : Use AutoDock Vina to model binding to kinases (e.g., EGFR) or GPCRs, focusing on hydrogen bonds with the acrylamide carbonyl .
- Molecular Dynamics (MD) Simulations : Simulate ligand-protein complexes (50 ns trajectories) to assess stability of binding poses .
- QSAR Modeling : Train models on derivatives to predict activity cliffs and optimize substituents (e.g., furan vs. thiophene) .
Q. How should researchers design experiments to investigate the structure-activity relationship (SAR) of this acrylamide derivative?
- Methodological Answer :
- Scaffold Diversification : Synthesize analogs with modified aryl groups (e.g., 4-methoxyphenyl or 3-nitrophenyl) and compare bioactivity .
- Stereochemical Analysis : Prepare (Z)-isomers to evaluate E/Z configuration impact on potency .
- Pharmacophore Mapping : Identify critical features (e.g., hydrogen bond acceptors) using Schrödinger’s Phase .
Data Contradiction Analysis
Q. How to address conflicting data on this compound’s solubility in aqueous vs. organic solvents?
- Methodological Answer :
- Solubility Profiling : Measure logP values (e.g., shake-flask method) in octanol/water to quantify hydrophobicity .
- Co-solvent Screening : Test DMSO/PBS mixtures (1–10% v/v) to mimic physiological conditions .
- Particle Size Analysis : Use dynamic light scattering (DLS) to assess aggregation in aqueous buffers .
Tables of Key Parameters
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
